2-Chloro-3,6-dimethylquinoline
Overview
Description
2-Chloro-3,6-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.66 g/mol . This compound belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives are often used in the development of new drugs due to their therapeutic properties .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3,6-dimethylquinoline are various types of bacteria and fungi . The compound has shown moderate activities against these microbes, suggesting that it interacts with key proteins or enzymes within these organisms to exert its effects .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in bacteria and fungi, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Like other quinoline derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of growth of various bacteria and fungi . This is likely due to the disruption of essential biochemical processes within these organisms, leading to their death or inability to reproduce .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
2-Chloro-3,6-dimethylquinoline plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation and induce apoptosis . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in the expression levels of target genes, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . For example, this compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dimethylquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloroaniline with acetone in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction proceeds through a Friedel-Crafts acylation followed by cyclization to form the quinoline ring . Another method involves the microwave-assisted synthesis, which significantly reduces reaction time and improves yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding quinoline carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) are commonly used.
Major Products:
Scientific Research Applications
2-Chloro-3,6-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-3,7-dimethylquinoline: Similar structure but with a different position of the methyl group.
2-Chloro-5,6-dimethylquinoline: Another isomer with methyl groups at different positions.
2,6-Dimethylquinoline: Lacks the chlorine atom but shares the dimethylquinoline core.
Uniqueness: 2-Chloro-3,6-dimethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 2-position and methyl groups at the 3 and 6 positions can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-chloro-3,6-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZFZKRCZPILH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577116 | |
Record name | 2-Chloro-3,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-28-6 | |
Record name | 2-Chloro-3,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3,6-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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